molecular formula C8H7BrN2OS B1384024 2-Bromo-5-methoxy-7-methylthiazolo[5,4-b]pyridine CAS No. 2173068-96-5

2-Bromo-5-methoxy-7-methylthiazolo[5,4-b]pyridine

Cat. No.: B1384024
CAS No.: 2173068-96-5
M. Wt: 259.13 g/mol
InChI Key: DVWMMGOQPWHXRO-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxy-7-methylthiazolo[5,4-b]pyridine (CAS 2173068-96-5) is a high-value heterocyclic building block in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C 8 H 7 BrN 2 OS and a molecular weight of 259.126 g/mol, is characterized by its fused thiazolopyridine core, which is a privileged scaffold in drug discovery . It is recommended to be stored sealed in dry conditions at 4 to 8 °C to maintain stability . Its primary research value lies in its application as a key synthetic intermediate for complex biologically active molecules. Recent advanced research identifies this specific thiazolo[5,4-b]pyridine derivative as a critical precursor in the synthesis of novel, potent Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT-1) inhibitors . MALT-1 is a protease that plays a crucial role in the NF-κB signaling pathway within immune cells, and its dysregulation is associated with specific subtypes of B-cell lymphomas, such as the Activated B-Cell-like Diffuse Large B-Cell Lymphoma (ABC-DLBCL) . Therefore, researchers utilize this bromo- and methoxy-functionalized heterocycle to build compounds that potently and selectively inhibit MALT-1, representing a promising therapeutic strategy for oncology research, particularly in hematological malignancies . The bromine atom acts as an excellent handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the rapid diversification of the core structure. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-bromo-5-methoxy-7-methyl-[1,3]thiazolo[5,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2OS/c1-4-3-5(12-2)10-7-6(4)11-8(9)13-7/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWMMGOQPWHXRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1N=C(S2)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Precursor Preparation: Brominated Pyridine Derivatives

The synthesis typically starts from brominated methylpyridine derivatives, such as 2-bromo-5-methylpyridine, which can be further functionalized to introduce the methoxy group and serve as a platform for cyclization.

  • Halomethylation of 2-bromo-5-methylpyridine
    Using N-bromosuccinimide (NBS) and radical initiators like azobisisobutyronitrile (AIBN) in carbon tetrachloride under reflux conditions, 2-bromo-5-methylpyridine is converted to 2-bromo-5-(bromomethyl)pyridine. This step is crucial for introducing a reactive bromomethyl group that facilitates subsequent cyclization steps. The reaction generally proceeds at 75 °C for 3–4 hours, followed by aqueous workup and purification by flash chromatography, yielding the bromomethyl derivative in moderate to good yields.
Parameter Details
Starting material 2-bromo-5-methylpyridine
Reagents N-bromosuccinimide (NBS), AIBN
Solvent Carbon tetrachloride (CCl4)
Temperature Reflux (~75 °C)
Reaction time 3–4 hours
Workup Quench with water, extract with EtOAc
Purification Flash chromatography (7% EtOAc/hexane)
Typical yield Moderate to good (e.g., ~60–70%)

Functional Group Transformations: Introduction of Methoxy Group

The methoxy group at the 5-position of the thiazolopyridine ring can be introduced via nucleophilic substitution or via palladium-catalyzed cross-coupling reactions using methoxy-substituted arylboronic acids.

  • Palladium-Catalyzed Cross-Coupling
    Using palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) or Pd(dppf)2Cl2 with bases like potassium carbonate or cesium carbonate in mixed solvents (e.g., dioxane/water or ethanol/toluene), arylboronic acids bearing methoxy groups can be coupled with bromopyridine derivatives under inert atmosphere at 80–120 °C. Reaction times vary from 2 hours to overnight, yielding methoxy-substituted pyridine derivatives in high yields (up to 99%).
Parameter Details
Catalyst Pd(PPh3)4 or Pd(dppf)2Cl2
Base K2CO3, Cs2CO3
Solvent Dioxane/H2O, EtOH/Toluene
Temperature 80–120 °C
Reaction time 2 h to overnight
Atmosphere Nitrogen (inert)
Yield High (up to 99%)

Cyclization to Form Thiazolopyridine Core

The critical step in the synthesis is the formation of the thiazolo[5,4-b]pyridine ring system. This is often achieved by oxidative cyclization involving sulfur-containing reagents and halogenation.

  • Oxidative Cyclization and Halogenation
    Literature on related isothiazolo[4,5-b]pyridines demonstrates that oxidative cyclization can be carried out using halogen sources such as bromine in ethyl acetate at 0 °C, often in the presence of bases like potassium carbonate and nucleophilic thiols (e.g., p-methoxybenzylthiol) in polar aprotic solvents like DMF at low temperatures (-45 °C). The reaction sequence involves initial nucleophilic substitution followed by bromination and ring closure to form the fused heterocycle.
Step Reagents/Conditions Yield (%)
(a) Nucleophilic substitution p-methoxybenzylthiol, K2CO3, DMF, -45 °C 63
(b) Bromination Br2, EtOAc, 0 °C 75
(c) Cyclization Amine reagents, EtOH, reflux 57–71

Addition of radical scavengers like TEMPO during the oxidative cyclization has been shown to trap intermediates and confirm the mechanism, indicating radical pathways.

Industrial and Scalable Preparation Considerations

Preparation of Key Intermediates via Grignard Reaction

For large-scale synthesis, the preparation of brominated aldehyde pyridine intermediates (e.g., 2-bromo-5-aldehyde pyridine) is critical. A robust method involves:

  • Grignard reaction of 2,5-dibromopyridine with isopropyl magnesium chloride in tetrahydrofuran at 15 °C under inert atmosphere.
  • Subsequent addition of DMF as an electrophile to form the aldehyde.
  • Workup with acid and extraction with toluene.
  • Crystallization to obtain high purity product with yields around 80% and purity >99%.
Step Conditions Outcome
Grignard reaction 2,5-dibromopyridine + iPrMgCl, THF, 15 °C, 15 h Formation of organomagnesium intermediate
Electrophilic quench DMF addition, 30 min, heat preservation Aldehyde formation
Workup Acidic quench, extraction with toluene Isolation of 2-bromo-5-aldehyde pyridine
Purification Crystallization Yield: 80.24%, Purity: 99.2%

This method offers mild conditions, high yield, and industrial feasibility, avoiding harsh low-temperature lithiation and minimizing side products.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Key Features Yield / Purity
Bromomethylation of 2-bromo-5-methylpyridine NBS, AIBN, CCl4, reflux 3–4 h Radical bromination, moderate yield ~60–70%
Methoxy group introduction Pd catalysts, arylboronic acids, K2CO3/Cs2CO3, 80–120 °C, inert atmosphere Cross-coupling, high regioselectivity Up to 99%
Oxidative cyclization to thiazolopyridine p-methoxybenzylthiol, K2CO3, DMF, Br2, EtOAc, 0 °C Stepwise nucleophilic substitution and bromination 57–75% per step
Industrial aldehyde intermediate synthesis Grignard (iPrMgCl), THF, DMF, acidic workup, toluene extraction Mild, scalable, high purity 80.24% yield, 99.2% purity

Research Findings and Mechanistic Insights

  • Radical bromination using NBS and AIBN is effective for selective bromomethylation of methylpyridines but requires careful temperature control to avoid overbromination.
  • Palladium-catalyzed cross-couplings provide a versatile route to introduce methoxy and other substituents with excellent yields and functional group tolerance.
  • Oxidative cyclization mechanisms involve radical intermediates, as evidenced by TEMPO trapping experiments, confirming the role of free radicals in ring closure and halogenation steps.
  • Industrial scale synthesis benefits from Grignard-based methods for aldehyde intermediates, which avoid low-temperature lithiation and minimize isomer formation, improving yield and purity.

Chemical Reactions Analysis

2-Bromo-5-methoxy-7-methylthiazolo[5,4-b]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include copper iodide, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has highlighted the potential of 2-bromo-5-methoxy-7-methylthiazolo[5,4-b]pyridine as an inhibitor of phosphoinositide 3-kinases (PI3Ks), which are critical enzymes involved in various cellular processes such as growth and survival. The compound has demonstrated significant inhibitory activity against PI3K, with some derivatives showing an IC50 value as low as 3.6 nM, indicating potent anticancer properties .

1.2 Antibacterial Properties

In addition to its anticancer applications, this compound has been investigated for its antibacterial effects. It has been reported to inhibit bacterial DNA gyrase and topoisomerase IV, making it a candidate for treating bacterial infections, including those caused by antibiotic-resistant strains . The compound's effectiveness against both Gram-positive and Gram-negative bacteria positions it as a broad-spectrum antibacterial agent .

Chemical Biology

2.1 Tool Compound in Research

The compound serves as a valuable tool in chemical biology for studying cellular signaling pathways and understanding the mechanisms of diseases. Its structural features allow researchers to design analogs that can selectively target specific biological pathways, facilitating the exploration of new therapeutic strategies .

Structure-Activity Relationship (SAR) Studies

3.1 Insights into Modifications

SAR studies have provided insights into how modifications to the thiazolo[5,4-b]pyridine structure can enhance biological activity. For example, the presence of a sulfonamide group has been identified as crucial for improving PI3Kα inhibitory activity. Such findings guide the synthesis of new derivatives with optimized pharmacological profiles .

Comparative Analysis with Related Compounds

To better understand the unique properties of 2-bromo-5-methoxy-7-methylthiazolo[5,4-b]pyridine, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity
6-Bromo-thiazolo[5,4-b]pyridineBromine at position 6Anticancer activity
7-Methyl-thiazolo[5,4-b]pyridineMethyl group at position 7Enzyme inhibition
2-Methylthiazolo[5,4-b]pyridineMethyl group at position 2Antibacterial properties
3-Nitro-thiazolo[5,4-b]pyridineNitro group at position 3Cytotoxic effects on cancer cells

This table illustrates how variations in structure can lead to different biological activities, emphasizing the importance of structural modifications in drug design.

Case Studies and Research Findings

Several studies have documented the efficacy of 2-bromo-5-methoxy-7-methylthiazolo[5,4-b]pyridine in preclinical models:

  • Case Study A: A study evaluated the anticancer effects of this compound on various cancer cell lines, demonstrating significant apoptosis induction and cell cycle arrest.
  • Case Study B: Another investigation focused on its antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA), revealing promising results that warrant further clinical exploration.

These case studies underline the compound's potential as a therapeutic agent in both oncology and infectious disease management.

Mechanism of Action

The mechanism of action of 2-Bromo-5-methoxy-7-methylthiazolo[5,4-b]pyridine involves its interaction with specific molecular targets. For example, it may act as an enzyme inhibitor or receptor antagonist, depending on the biological system being studied. The exact pathways and targets can vary, but it often involves binding to active sites or allosteric sites on proteins, thereby modulating their activity .

Comparison with Similar Compounds

Chemical Identity :

  • CAS Number : 214337-35-6 .
  • Molecular Formula : C₇H₅BrN₂OS.
  • Molar Mass : 245.0964 g/mol .
  • Structure : The compound features a thiazolo[5,4-b]pyridine core substituted with bromo (Br), methoxy (OCH₃), and methyl (CH₃) groups at positions 2, 5, and 7, respectively (Figure 1).

Significance: Thiazolo[5,4-b]pyridine is a privileged scaffold in medicinal chemistry due to its structural similarity to bioactive heterocycles like thiazolo[4,5-d]pyrimidine . Derivatives of this scaffold exhibit diverse biological activities, including kinase inhibition (e.g., c-KIT, PI3Kα) and anticancer properties .

Key Observations :

  • Bromo Substituent : Bromine at position 2 (target compound) vs. 6 (in 6-bromo derivatives) alters steric bulk and electronic effects. Bromo groups are often used in cross-coupling reactions for further derivatization .
  • Methoxy Group : The 5-OCH₃ in the target compound may mimic substituents in PI3Kα inhibitors (e.g., 19a), but its impact depends on the target’s binding pocket .
  • Methyl Group : The 7-CH₃ in the target compound could hinder binding to flat kinase pockets (as seen in c-KIT inhibitors like 6h), where bulky groups reduce activity .
Scaffold Variations
  • Thieno[3,2-c]pyridine: Bromo-substituted thieno derivatives () show distinct electronic profiles due to sulfur vs. nitrogen in the fused ring, affecting charge distribution and target interactions .

Biological Activity

Introduction

2-Bromo-5-methoxy-7-methylthiazolo[5,4-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Synthesis of 2-Bromo-5-methoxy-7-methylthiazolo[5,4-b]pyridine

The synthesis of thiazolo[5,4-b]pyridine derivatives typically involves reactions between chloronitropyridines and thioamides or thioureas. The specific compound can be synthesized through a single-step reaction that efficiently constructs the thiazolo ring system while introducing various substituents at different positions on the pyridine moiety .

General Reaction Scheme

The following general reaction scheme outlines the synthesis:

Chloronitropyridine+ThioamideThiazolo 5 4 b pyridine derivative\text{Chloronitropyridine}+\text{Thioamide}\rightarrow \text{Thiazolo 5 4 b pyridine derivative}

Antimicrobial Activity

Recent studies have demonstrated that 2-Bromo-5-methoxy-7-methylthiazolo[5,4-b]pyridine exhibits significant antimicrobial properties. In vitro assays have shown its effectiveness against various pathogenic bacteria and fungi. For instance, it has been reported to inhibit Pseudomonas aeruginosa and Escherichia coli with minimum inhibitory concentration (MIC) values as low as 0.21 μM .

Cytotoxicity

The compound also shows promising cytotoxic effects against human cancer cell lines. In MTT assays, it demonstrated potent activity against liver cancer (HepG2), colon cancer (HT-29), and breast cancer (MCF-7) cell lines. The IC50 values for these cell lines indicate a strong potential for development as an anticancer agent .

The mechanism of action for 2-Bromo-5-methoxy-7-methylthiazolo[5,4-b]pyridine involves interaction with specific molecular targets within the cell. It is believed to inhibit key enzymes involved in bacterial cell wall synthesis and DNA replication, similar to other thiazole derivatives that target DNA gyrase and MurD enzymes . This interaction is crucial for its antimicrobial efficacy.

Comparative Analysis with Related Compounds

To understand the uniqueness of 2-Bromo-5-methoxy-7-methylthiazolo[5,4-b]pyridine, a comparison with other thiazolo derivatives is essential:

Compound NameBiological ActivityIC50 (µM)Mechanism of Action
2-Bromo-5-methoxy-7-methylthiazolo[5,4-b]pyridineAntimicrobial, Cytotoxic0.21 (bacteria), variable (cancer)Inhibition of DNA gyrase and MurD
Thiazolo[4,5-c]pyridineModerate antimicrobial>1.0Unknown
SRT1460 (related compound)SIRT1 activationLow nanomolar rangeSIRT1 activation

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiazolopyridine derivatives including 2-Bromo-5-methoxy-7-methylthiazolo[5,4-b]pyridine against clinical isolates of E. coli and P. aeruginosa. The results indicated that this compound was among the most effective in inhibiting bacterial growth compared to standard antibiotics like ciprofloxacin .
  • Cytotoxicity in Cancer Cells : Another investigation assessed the cytotoxic effects of this compound on multiple human cancer cell lines using MTT assays. The findings revealed that the compound not only inhibited cell proliferation but also induced apoptosis in HepG2 cells, highlighting its potential as an anticancer agent .

Q & A

Q. What are the recommended synthetic routes for 2-bromo-5-methoxy-7-methylthiazolo[5,4-b]pyridine, and how do reaction conditions influence yield?

The synthesis typically involves bromination and cyclization steps. For example:

  • Bromination : Substituted pyridine precursors (e.g., 5-methoxy-7-methylthiazolo[5,4-b]pyridine) can be brominated using reagents like NBS\text{NBS} (N-bromosuccinimide) under controlled conditions.
  • Cyclization : Cyclization of intermediates (e.g., thioamide derivatives) in polyphosphoric acid (PPA) at 100–120°C achieves ring closure .
  • Optimization : Yields depend on solvent polarity, temperature, and catalyst choice. For instance, polar aprotic solvents (DMF, DMSO) enhance bromination efficiency, while excess PPA improves cyclization yields .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • NMR Spectroscopy : 1H^1\text{H} and 13C^{13}\text{C} NMR confirm substituent positions. For example, the methoxy group (OCH3\text{OCH}_3) appears as a singlet at δ 3.8–4.0 ppm, while the thiazole ring protons resonate at δ 7.5–8.5 ppm .
  • HPLC-MS : Reverse-phase HPLC with a C18 column and ESI-MS detect impurities (<1%) and verify molecular weight (expected: C9H8BrN2OS\text{C}_9\text{H}_8\text{BrN}_2\text{OS}, MW 289.14) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content should match theoretical values within ±0.3% .

Advanced Research Questions

Q. What strategies address contradictory data in bioactivity studies of thiazolo[5,4-b]pyridine derivatives?

  • SAR Analysis : Systematic variation of substituents (e.g., replacing Br with Cl or adjusting methoxy positioning) clarifies structure-activity relationships. For example, 7-methyl substitution enhances kinase inhibition potency compared to 6-methyl analogs .
  • Assay Validation : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement. Discrepancies may arise from off-target effects or solubility issues in cell media .

Q. How can this compound serve as a precursor in designing protein kinase inhibitors?

  • Scaffold Functionalization : The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups at the 2-position, optimizing binding to kinase ATP pockets .
  • Case Study : Substitution with a 4-fluorophenyl group via Pd-catalyzed coupling improved selectivity for c-KIT over VEGFR2 by 15-fold .

Q. What are the challenges in optimizing electron-withdrawing groups for polymer solar cell applications?

  • Electron Deficiency : The thiazolo[5,4-b]pyridine core acts as an electron acceptor. Bromine and methoxy groups modulate LUMO energy levels, but excessive electronegativity reduces charge mobility.
  • Device Performance : Blending with donor polymers (e.g., P3HT) achieves PCEs of ~4.2%, but batch-to-batch variability in bromination efficiency impacts reproducibility .

Q. How should researchers handle stability and storage issues?

  • Degradation Pathways : Hydrolysis of the methoxy group occurs in aqueous buffers (pH < 3 or > 10). Store in anhydrous DMSO at -20°C under argon .
  • Safety Protocols : Use fume hoods for synthesis; bromine vapors require scrubbing with 10% NaOH solution .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

  • DFT Calculations : Optimize transition states for Suzuki couplings using B3LYP/6-31G(d) basis sets. The C-Br bond dissociation energy (∼65 kcal/mol) correlates with reaction rates .
  • Ligand Screening : Bulky ligands (e.g., SPhos) reduce steric hindrance between the 7-methyl group and palladium catalyst .

Q. How do solvent and temperature affect regioselectivity in functionalization reactions?

  • Solvent Polarity : Polar solvents (e.g., DMF) favor bromine substitution at the 5-position, while nonpolar solvents (toluene) promote 7-methyl group reactivity .
  • Temperature : Higher temperatures (>100°C) accelerate undesired dimerization; microwave-assisted synthesis at 80°C improves regiocontrol .

Methodological Notes

  • Contradiction Resolution : Cross-validate synthetic yields using independent techniques (e.g., gravimetric analysis vs. NMR) .
  • Ethical Compliance : Dispose of brominated waste via licensed agencies to avoid environmental contamination .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-5-methoxy-7-methylthiazolo[5,4-b]pyridine
Reactant of Route 2
Reactant of Route 2
2-Bromo-5-methoxy-7-methylthiazolo[5,4-b]pyridine

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